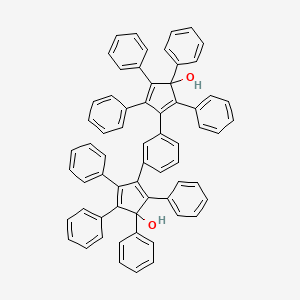
3,3'-(1,3-Phenylene)bis(1,2,4,5-tetraphenylcyclopenta-2,4-dien-1-ol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-(1,3-Phenylene)bis(1,2,4,5-tetraphenylcyclopenta-2,4-dien-1-ol) is a complex organic compound characterized by its unique structure, which includes multiple phenyl and cyclopentadienyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(1,3-Phenylene)bis(1,2,4,5-tetraphenylcyclopenta-2,4-dien-1-ol) typically involves multi-step organic reactions. One common method includes the condensation of 1,3-phenylene derivatives with tetraphenylcyclopentadienone under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
3,3’-(1,3-Phenylene)bis(1,2,4,5-tetraphenylcyclopenta-2,4-dien-1-ol) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted phenyl and cyclopentadienyl derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
3,3’-(1,3-Phenylene)bis(1,2,4,5-tetraphenylcyclopenta-2,4-dien-1-ol) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photonic devices.
Mechanism of Action
The mechanism of action of 3,3’-(1,3-Phenylene)bis(1,2,4,5-tetraphenylcyclopenta-2,4-dien-1-ol) involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3,3’-(1,4-Phenylene)bis(1,2,4,5-tetraphenylcyclopenta-2,4-dien-1-ol)
- 3,3’-(1,4-Phenylene)bis(5,6-diphenyl-1,2,4-triazine)
- 1,1’-(1,3-Phenylene)bis(1H-pyrrole-2,5-dione)
Uniqueness
3,3’-(1,3-Phenylene)bis(1,2,4,5-tetraphenylcyclopenta-2,4-dien-1-ol) is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
61794-72-7 |
|---|---|
Molecular Formula |
C64H46O2 |
Molecular Weight |
847.0 g/mol |
IUPAC Name |
3-[3-(3-hydroxy-2,3,4,5-tetraphenylcyclopenta-1,4-dien-1-yl)phenyl]-1,2,4,5-tetraphenylcyclopenta-2,4-dien-1-ol |
InChI |
InChI=1S/C64H46O2/c65-63(53-40-21-7-22-41-53)59(47-30-13-3-14-31-47)55(45-26-9-1-10-27-45)57(61(63)49-34-17-5-18-35-49)51-38-25-39-52(44-51)58-56(46-28-11-2-12-29-46)60(48-32-15-4-16-33-48)64(66,54-42-23-8-24-43-54)62(58)50-36-19-6-20-37-50/h1-44,65-66H |
InChI Key |
ZCGMRYNXTWCNAL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(C(=C2C3=CC(=CC=C3)C4=C(C(C(=C4C5=CC=CC=C5)C6=CC=CC=C6)(C7=CC=CC=C7)O)C8=CC=CC=C8)C9=CC=CC=C9)(C1=CC=CC=C1)O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















